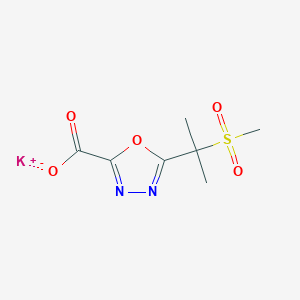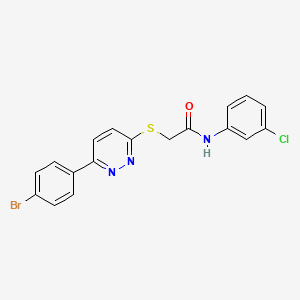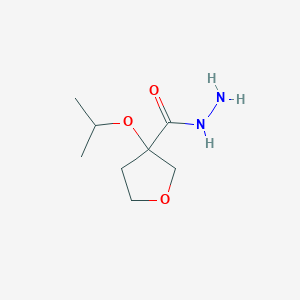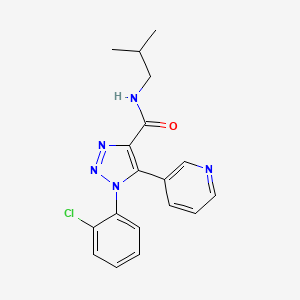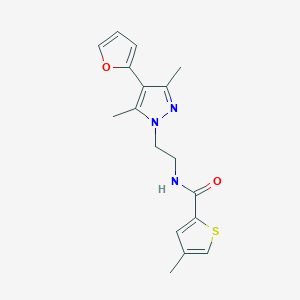![molecular formula C22H20ClN5O2S B2535305 N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide CAS No. 872996-28-6](/img/structure/B2535305.png)
N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide” is a complex organic molecule that contains several functional groups and rings, including a triazole ring and a benzamide group . Triazole compounds are a class of five-membered aromatic azole chain compounds containing two carbon and three nitrogen atoms .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, triazole compounds are generally synthesized through a variety of methods, including the reaction of azides with alkenes or alkynes, the oxidative cyclization of thiosemicarbazides, and the reaction of nitriles with thioformamides .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis
Triazole compounds are known to participate in a variety of chemical reactions, often serving as ligands in coordination chemistry due to their ability to donate electron density to a central metal atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, triazole compounds are stable and can exhibit a variety of physical and chemical properties depending on their substitution patterns .Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Ability
- Research on the synthesis of new derivatives related to the chemical structure of interest showed significant antioxidant abilities. For example, compounds synthesized from related chemical structures demonstrated higher antioxidant activity than standard antioxidants like ascorbic acid in assays such as DPPH and FRAP. These findings suggest potential applications in developing antioxidant agents (Shakir, Ali, & Hussain, 2017).
Antimicrobial Activities
- Several studies focused on synthesizing derivatives to evaluate their antimicrobial properties. New 1,2,4-triazole derivatives were synthesized and found to possess good or moderate activities against various microorganisms, indicating the compound's potential in developing antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Structure Analysis and Pharmaceutical Importance
- The structural analysis of pyridazine analogs, including derivatives similar to the compound , has shown significant pharmaceutical importance. These compounds exhibit a variety of biological activities, underlining their potential in medicinal chemistry and drug design (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
Synthesis and Evaluation of Thienopyrimidine Derivatives
- The synthesis of thienopyrimidine derivatives and their evaluation for antimicrobial activity further emphasize the utility of these chemical structures in addressing microbial diseases. Such research underscores the relevance of these compounds in developing new therapeutic agents against bacterial and fungal infections (Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Naser, 2006).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds with a 1,2,4-triazole ring have been known to bind to a variety of enzymes and receptors in the biological system .
Mode of Action
It’s worth noting that compounds with a 1,2,4-triazole ring, such as this one, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with its targets by binding to them, which could result in changes in their function.
Biochemical Pathways
Similar compounds have been shown to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This suggests that the compound may affect the cyclo-oxygenase and 5-lipoxygenase pathways, which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes .
Result of Action
Similar compounds have been shown to have significant anti-inflammatory and analgesic activities . This suggests that the compound may have similar effects.
Propiedades
IUPAC Name |
N-[2-[6-[(3-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-30-18-7-5-16(6-8-18)22(29)24-12-11-20-26-25-19-9-10-21(27-28(19)20)31-14-15-3-2-4-17(23)13-15/h2-10,13H,11-12,14H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCBRRNUOCITDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B2535225.png)
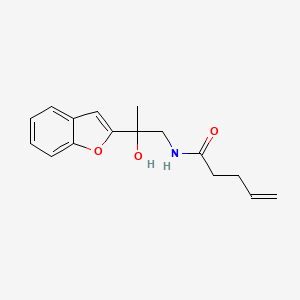
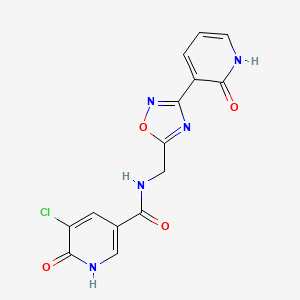



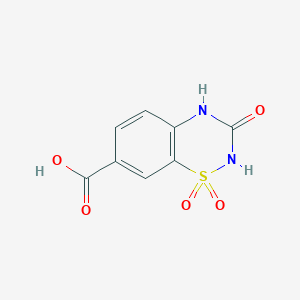
![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B2535234.png)
